

Application Note: Quantification of 10-Hydroxyligstroside in Plant Extracts using HPLC

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Compound of Interest

Compound Name: 10-Hydroxyligstroside

Cat. No.: B15593827

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Introduction

10-Hydroxyligstroside is a secoiridoid found in various plant species, including those of the *Ligustrum* genus. As a derivative of ligstroside, it is of increasing interest to researchers for its potential biological activities, making its accurate quantification in plant extracts crucial for quality control, standardization, and further pharmacological investigation. This application note provides a detailed protocol for the quantification of **10-Hydroxyligstroside** in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on established principles for the analysis of related secoiridoids and phenolic compounds.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible quantification. The following procedure is recommended for the extraction of **10-Hydroxyligstroside** from plant material:

- **Grinding:** Dry the plant material (e.g., leaves, fruits) at a controlled temperature (e.g., 40°C) to a constant weight and grind it into a fine powder (e.g., 80 mesh).
- **Extraction:**

- Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
- Add 25 mL of 70% (v/v) ethanol in water.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Pool the supernatants and evaporate to dryness under reduced pressure.
- Purification (Optional, for complex matrices):
 - For complex extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.
 - Condition the cartridge with methanol followed by deionized water.
 - Load the reconstituted extract onto the cartridge.
 - Wash with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
 - Elute the target analyte with a higher concentration of organic solvent (e.g., 80% methanol in water).
- Final Sample Preparation:
 - Reconstitute the dried extract (or the eluate from SPE) in a known volume of the initial mobile phase (e.g., 5 mL).
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.

HPLC Method

The following HPLC conditions are recommended as a starting point for the separation and quantification of **10-Hydroxyligstroside**. Optimization may be required depending on the specific plant matrix and available instrumentation.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Condition
HPLC System	A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Elution	0-5 min: 10% B 5-25 min: 10-40% B 25-30 min: 40-10% B 30-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	240 nm (or determined by UV scan of a 10-Hydroxyligstroside standard)

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

Parameter	Description	Acceptance Criteria
Linearity	Analyze a series of at least five concentrations of 10-Hydroxyligstroside standard.	Correlation coefficient (r^2) > 0.999
Precision	Repeatability (intra-day) and intermediate precision (inter-day) of sample analysis.	Relative Standard Deviation (RSD) < 2%
Accuracy	Determined by the recovery of a known amount of standard spiked into a sample matrix.	Recovery between 98% and 102%
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected.	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.	Signal-to-noise ratio of 10:1
Specificity	The ability to assess the analyte in the presence of other components. Determined by peak purity analysis using a DAD.	No co-eluting peaks at the retention time of 10-Hydroxyligstroside.
Robustness	The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).	RSD of results < 5%

Data Presentation

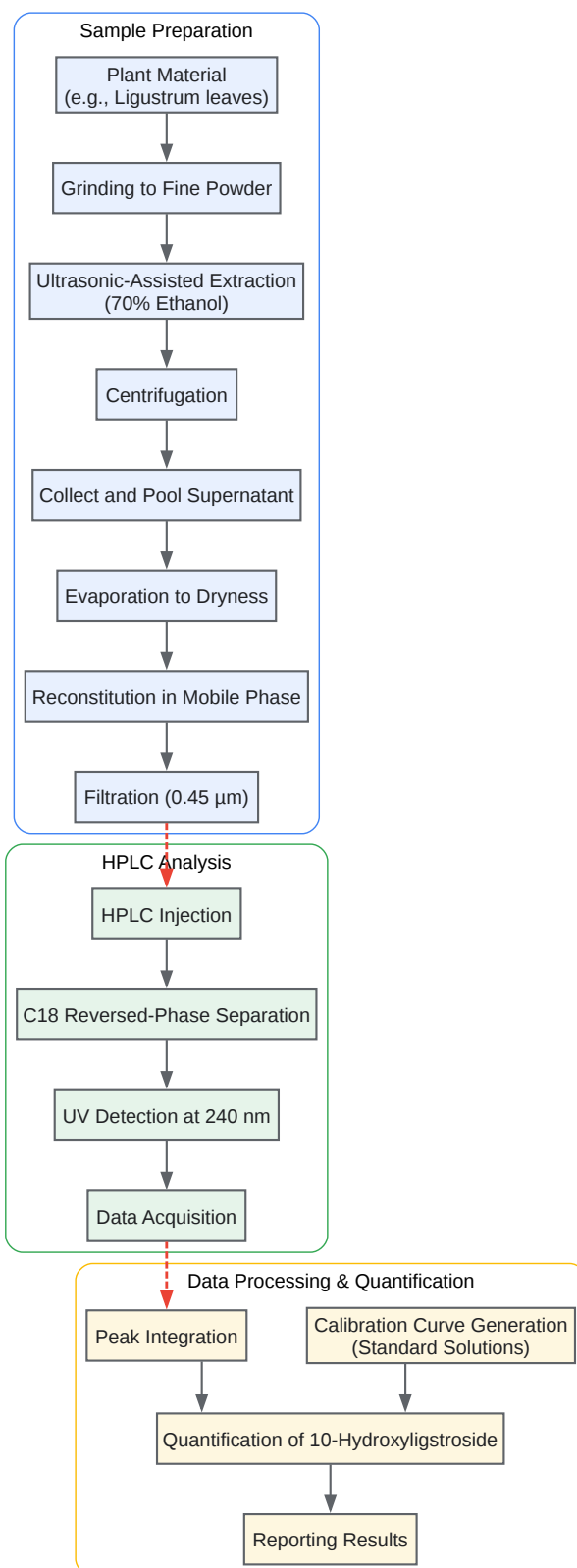
Quantitative data for **10-Hydroxyligstroside** in different plant extracts should be presented in a clear and organized manner.

Table 3: Quantification of **10-Hydroxyligstroside** in Plant Extracts

Plant Species	Plant Part	Extraction Method	10-Hydroxyligstroside Content (mg/g of dry weight) \pm SD
Ligustrum lucidum	Fruit	Ultrasonic-assisted	[Insert experimental data here]
Ligustrum vulgare	Leaf	Maceration	[Insert experimental data here]
Fraxinus excelsior	Leaf	Soxhlet	[Insert experimental data here]

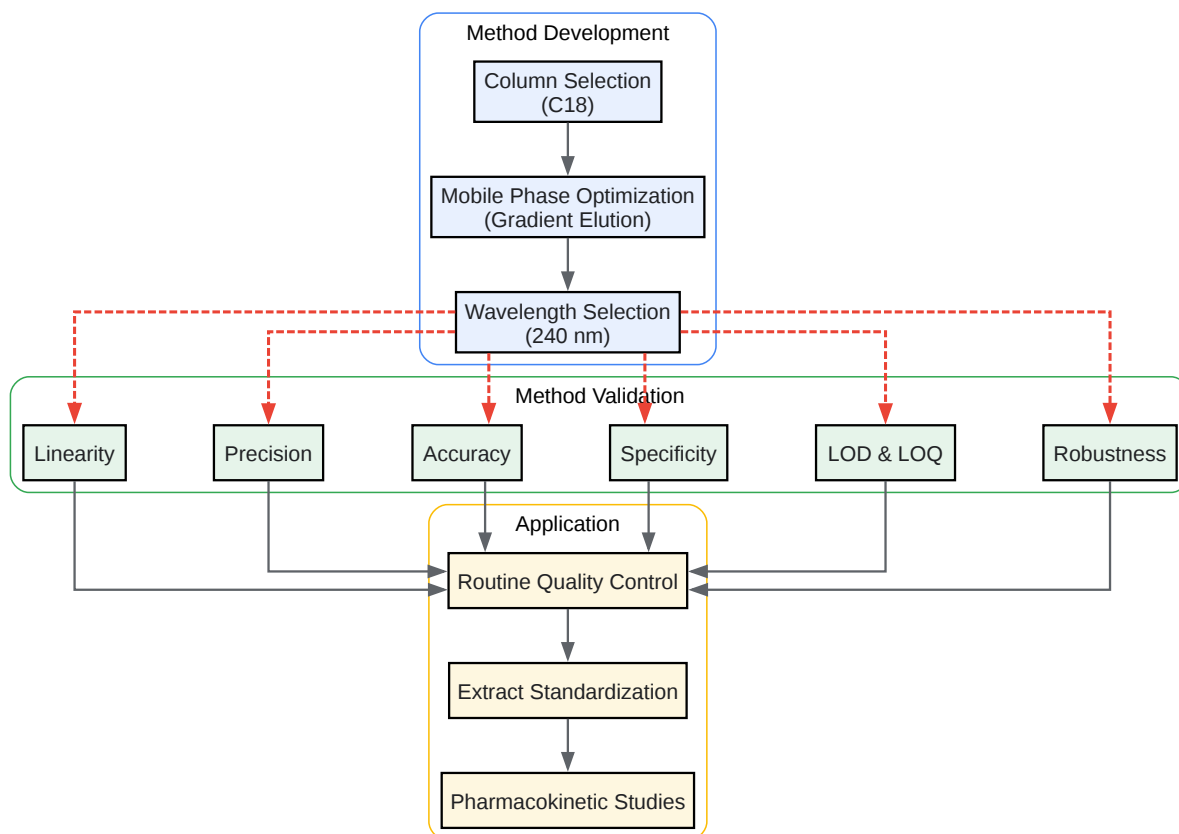
SD: Standard Deviation

Visualizations



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Caption: Experimental workflow for the quantification of **10-Hydroxyligstroside**.



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Caption: Logical relationship of HPLC method development and application.

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